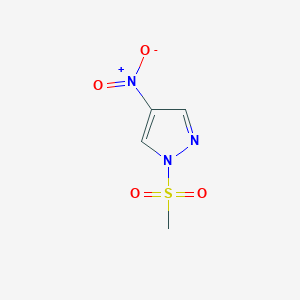

1-(methylsulfonyl)-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

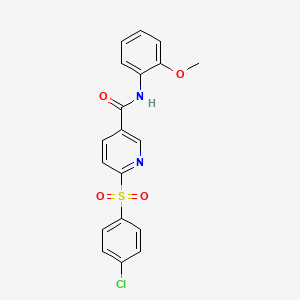

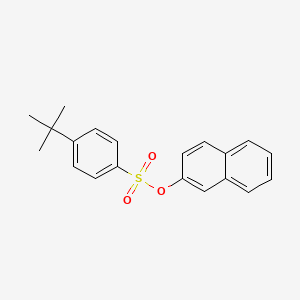

1-(Methylsulfonyl)-4-nitro-1H-pyrazole (MNP) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and chemistry. MNP is a five-membered ring structure containing a sulfur atom, a nitro group, and a pyrazole ring. It is a versatile compound that has been used for a variety of purposes, including as a catalyst for chemical reactions, as an antioxidant, and as an inhibitor of enzymes.

Scientific Research Applications

Anti-inflammatory Applications

The synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles has shown significant anti-inflammatory activity, indicating the potential for the development of novel nitric oxide donor anti-inflammatory agents. This research underlines the importance of 1-(methylsulfonyl)-4-nitro-1H-pyrazole derivatives in creating effective anti-inflammatory compounds (Abdellatif, Moawad, & Knaus, 2014).

Oxidation Studies

Studies on the oxidation of 1-carbamoyl-substituted hexahydro-1H-thieno[3,2-c]pyrazole-4,4-dioxides to obtain new bicyclic derivatives have contributed to understanding the chemical behavior of 1-(methylsulfonyl)-4-nitro-1H-pyrazole-related compounds under oxidative conditions. This research enhances our knowledge of the structural and chemical properties of these compounds (Efremova et al., 2020).

Material Science and Coordination Chemistry

The compound and its derivatives have been studied in material science and coordination chemistry, particularly in the context of iron(II) complexes exhibiting spin-crossover and crystallographic phase changes. These findings have implications for the development of materials with tunable magnetic properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Nucleophilic Substitution Reactions

1-(Methylsulfonyl)-4-nitro-1H-pyrazole serves as a precursor in various nucleophilic substitution reactions, leading to the formation of functionalized pyrazole derivatives. This research is crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science (Sakya & Rast, 2003).

properties

IUPAC Name |

1-methylsulfonyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c1-12(10,11)6-3-4(2-5-6)7(8)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDSRYNOSNWHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)

![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)